N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCWCQXDMCTDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is with a molecular weight of 387.4 g/mol. The structure includes a thiazolo-pyrimidine core, a piperidine ring, and a fluorophenyl substituent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Minimum Inhibitory Concentration (MIC)
The compound demonstrated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The results indicate that it is more effective than conventional antibiotics like Ciprofloxacin in inhibiting biofilm formation.
Biofilm Inhibition
The ability to inhibit biofilm formation is crucial for treating chronic infections. The compound showed a superior percentage reduction in biofilm formation compared to standard treatments, suggesting its potential as an antibiofilm agent .
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with IC50 values between 12.27–31.64 μM, which is significant for its antibacterial activity .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values ranging from 0.52–2.67 μM, indicating potential utility in treating bacterial infections .
Toxicity and Safety Profile
Toxicity studies revealed that the compound exhibits low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM . This safety profile is essential for developing therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with thiazole and pyrimidine derivatives:
| Compound | Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound 7b | Antibacterial | 0.22 - 0.25 | Most active derivative against tested pathogens |
| Compound X | Antifungal | >100 | Less effective compared to standard antifungals |
| Compound Y | DHFR Inhibitor | 0.52 - 2.67 | Significant inhibition observed |
These findings suggest that derivatives of thiazole and pyrimidine structures may possess broad-spectrum antimicrobial activities.
Comparison with Similar Compounds
The thiazolo[4,5-d]pyrimidine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Modifications
Table 1: Key Structural Features and Molecular Properties
Pharmacological and Physicochemical Insights
- Permeability : Fluconazole-thiazolo[4,5-d]pyrimidine hybrids (e.g., compounds I–XII in ) demonstrate that piperidine and fluorine substituents improve lipophilicity and membrane permeability compared to polar triazole or methoxy groups.
- Bioactivity : While direct data for the target compound is unavailable, analogs with 4-fluorophenyl groups (e.g., ) show enhanced antifungal and kinase inhibitory activity due to fluorine’s electronegativity and steric effects.
- Synthetic Accessibility : The piperidin-1-yl group is synthetically tractable via nucleophilic substitution, as seen in the synthesis of compound VI , whereas benzodioxin derivatives (e.g., ) require multi-step functionalization.
Preparation Methods
Cyclocondensation of 4-Amino-5-Mercaptopyrimidin-2(1H)-One
The thiazolo[4,5-d]pyrimidinone core is synthesized via cyclization of 4-amino-5-mercaptopyrimidin-2(1H)-one with α-bromoacetophenone derivatives. This method, adapted from analogous thieno[2,3-b]pyridine syntheses, proceeds under basic conditions (e.g., sodium ethoxide in ethanol) to form the thiazole ring.
Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Amino-5-mercaptopyrimidin-2-one | α-Bromoacetophenone | Ethanol | Reflux | 3–4 h | 68–72% |
The intermediate 2-(bromoacetyl)pyrimidinone undergoes intramolecular cyclization, eliminating HBr to form the thiazolo[4,5-d]pyrimidin-7-one scaffold.
Oxidative Annulation Using Thiourea Derivatives
An alternative route involves oxidative annulation of thiourea-functionalized pyrimidines. For example, treatment of 4-chloro-5-iodopyrimidin-2-amine with thiourea in the presence of CuI and 1,10-phenanthroline facilitates C–S bond formation, yielding the thiazolo core. This method, though less common, offers regioselective control.
Synthesis of the N-(4-Fluorophenyl)Acetamide Side Chain
Acylation of 4-Fluoroaniline
The N-(4-fluorophenyl)acetamide moiety is prepared by reacting 4-fluoroaniline with chloroacetyl chloride under Schotten-Baumann conditions:
Procedure
-
Dissolve 4-fluoroaniline (1.0 equiv) in dichloromethane (DCM) with aqueous NaOH (2.5 equiv).
-
Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 2 h.
-
Extract with DCM, wash with brine, and dry over Na2SO4.
-
Isolate N-(4-fluorophenyl)chloroacetamide via vacuum distillation (yield: 92%).
Coupling to the Thiazolo[4,5-d]Pyrimidinone Core
The chloroacetamide intermediate is alkylated to position 6 of the thiazolo[4,5-d]pyrimidinone scaffold using a base-mediated nucleophilic substitution:
Reaction Setup
-
Substrate : 6-Hydroxythiazolo[4,5-d]pyrimidin-7-one (1.0 equiv)
-
Reagent : N-(4-Fluorophenyl)chloroacetamide (1.2 equiv)
-
Base : K2CO3 (3.0 equiv)
-
Solvent : Acetonitrile
-
Temperature : Reflux
-
Time : 6 h
-
Yield : 78%
The hydroxyl group at position 6 acts as a nucleophile, displacing chloride to form the ether linkage. Catalytic KI may enhance reactivity by generating a more labile iodide intermediate.
Integrated Multi-Step Synthesis
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Cyclocondensation to form thiazolo[4,5-d]pyrimidin-7-one (68–72% yield).
Step 2 : Piperidine substitution at position 2 (85% yield).
Step 3 : Chloroacetylation of 4-fluoroaniline (92% yield).
Step 4 : Alkylation of the heterocyclic core with N-(4-fluorophenyl)chloroacetamide (78% yield).
Overall Yield : ~41% (calculated from four steps).
Purification and Characterization
Recrystallization
The final product is purified via recrystallization from ethanol/DMF (1:3 v/v), yielding white crystalline solids. Purity is confirmed by HPLC (>98%).
Spectroscopic Data
Challenges and Optimization Opportunities
-
Side Reactions : Competing O-alkylation during acetamide coupling can reduce yields. Using bulky bases (e.g., DBU) or switching to Mitsunobu conditions may improve selectivity.
-
Solvent Systems : Replacing DMF with greener solvents (e.g., 2-MeTHF) could enhance sustainability without sacrificing efficiency.
-
Catalysis : Transition-metal catalysts (e.g., Pd/Cu) might enable milder conditions for C–N bond formation .
Q & A
Q. Key Optimization Parameters :
- Solvent polarity and temperature control to minimize side reactions.
- Catalysts like triethylamine (TEA) to enhance coupling efficiency .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyrimidine core and substituents (e.g., piperidin-1-yl group) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
HPLC-PDA : Ensures >95% purity and detects trace impurities .
Q. Example Workflow :
- Step 1 : Confirm core structure via ¹H NMR.
- Step 2 : Use HSQC to assign quaternary carbons in the pyrimidine ring.
- Step 3 : Validate purity before biological assays .
Basic: What initial biological screening assays are recommended?
Methodological Answer:
Kinase Inhibition Assays :
- Test against CDKs (cyclin-dependent kinases) via fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
Antimicrobial Screening :
- Microbroth dilution (MIC assays) against Gram-positive/negative strains .
Cytotoxicity Profiling :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Q. Key Controls :
- Include positive controls (e.g., staurosporine for kinase assays).
- Validate results across ≥3 independent replicates .
Advanced: How can reaction conditions be optimized to improve final-step yield?
Methodological Answer:
Problem : Low yields (<40%) in the acetamide coupling step.
Strategies :
Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .
Catalyst Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity .
Temperature Gradients : Use microwave-assisted synthesis (50–120°C) to accelerate kinetics .
Q. Case Study :
- Switching from DMF to NMP increased yield from 35% to 52% in analogous thiazolopyrimidine syntheses .
Advanced: What strategies resolve discrepancies in biological activity data?
Methodological Answer:
Scenario : Contradictory IC₅₀ values in kinase inhibition assays.
Root-Cause Analysis :
Purity Verification : Re-analyze compound via HPLC-MS; impurities >2% can skew results .
Assay Conditions :
- Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) .
- Validate enzyme lot-to-lot variability.
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
Example : A study resolved conflicting CDK2 data (IC₅₀: 0.8 µM vs. 5.2 µM) by identifying residual DMSO in stock solutions .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model binding to CDK2’s ATP pocket (PDB: 1H1S). Focus on piperidine-thiazole interactions .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess complex stability; analyze RMSD and hydrogen bonds .
SAR Analysis :
- Compare with analogs (e.g., N-(3-methylphenyl) derivatives) to identify critical substituents .
Key Insight : Piperidin-1-yl’s conformational flexibility enhances hydrophobic contacts in kinase pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
